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molecular formula C7H10N2O4S2 B8412718 Methyl 2-mesylamino-4-methylthiazole-5-carboxylate

Methyl 2-mesylamino-4-methylthiazole-5-carboxylate

Cat. No. B8412718
M. Wt: 250.3 g/mol
InChI Key: CUHXQYXOTUWERN-UHFFFAOYSA-N
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Patent
US04988698

Procedure details

To a mixture of methyl 2-amino-4-methylthiazole-5-carboxylate (3.72 g) and pyridine (25 ml) was added mesyl chloride (1.6 ml) over the period of 5 minutes under cooling with stirring, and the mixture was stirred for 1 hour at ambient temperature and for 3 hours for 40° C. After the reaction mixture was concentrated, ethyl acetate (50 ml) and tetrahydrofuran (20 ml) were added to the residue and the mixture was adjusted to pH 3 with diluted hydrochloric acid. The separated organic layer was washed with brine, dried over magnesium sulfate and concentrated. The residue was pulverised with diethyl ether to give methyl 2-mesylamino-4-methylthiazole-5-carboxylate (3.5 g).
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[C:5]([CH3:7])[N:6]=1.[S:12](Cl)([CH3:15])(=[O:14])=[O:13]>N1C=CC=CC=1>[S:12]([NH:1][C:2]1[S:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[C:5]([CH3:7])[N:6]=1)([CH3:15])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
3.72 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at ambient temperature and for 3 hours for 40° C
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate (50 ml) and tetrahydrofuran (20 ml) were added to the residue
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C)NC=1SC(=C(N1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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